molecular formula C12H14N2S B13301262 6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine

6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine

Cat. No.: B13301262
M. Wt: 218.32 g/mol
InChI Key: OVUYBKJRQLZXGO-UHFFFAOYSA-N
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Description

6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine (CAS 1537497-58-7) is a chemical compound with the molecular formula C12H14N2S and a molecular weight of 218.32 g/mol . This amine-containing small molecule features a pyridine ring and a thiophene ring, making it a valuable building block in medicinal chemistry and drug discovery research. Compounds incorporating pyridine and thiophene motifs, similar to this product, are frequently investigated for their diverse biological activities. Scientific literature indicates that such heterocyclic structures are of significant interest in developing pharmacologically active agents. Related analogues have been studied as potential non-nucleoside agonists for adenosine A1 receptors, which are relevant targets for neurological conditions . Furthermore, hybrid molecules containing pyridine and thiophene rings have demonstrated promising anti-inflammatory and antioxidant activities in preclinical research, showing inhibition of key enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Researchers can utilize this chemical as a key synthetic intermediate to build more complex molecular architectures for screening in various therapeutic areas. Product Highlights: • CAS Number: 1537497-58-7 • Molecular Formula: C12H14N2S • Molecular Weight: 218.32 g/mol • SMILES: CC(NC1=CC=C(C)N=C1)C2=CC=CS2 This product is offered with a stated purity of 95% . It is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

6-methyl-N-(1-thiophen-2-ylethyl)pyridin-3-amine

InChI

InChI=1S/C12H14N2S/c1-9-5-6-11(8-13-9)14-10(2)12-4-3-7-15-12/h3-8,10,14H,1-2H3

InChI Key

OVUYBKJRQLZXGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NC(C)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthesis of the Pyridin-3-amine Core

Starting Material:
The synthesis begins with the preparation of pyridin-3-amine (3-aminopyridine) , which serves as the fundamental precursor. This compound can be synthesized via established methods such as nitration of pyridine followed by reduction or via direct amination techniques, depending on the available starting materials and desired purity.

Reference:
Previous publications have detailed the synthesis of pyridin-3-amine through nitration and reduction pathways, ensuring high purity suitable for subsequent reactions.

Formation of the Chalcone Intermediate

Reaction:
The key intermediate, (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one (chalcone 3) , is synthesized via a Claisen-Schmidt condensation reaction.

Procedure:

  • Equimolar amounts of 3-acetylpyridine and thiophene-2-carboxaldehyde are dissolved in ethanol.
  • The mixture is stirred with a base, such as sodium hydroxide or sodium ethoxide, at room temperature or slightly elevated temperatures.
  • The reaction proceeds via aldol condensation to yield the chalcone with high selectivity for the trans (E) isomer.

Reaction Scheme:

3-Acetylpyridine + Thiophene-2-carboxaldehyde → Chalcone (3)

Conditions:

  • Solvent: Ethanol
  • Catalyst: NaOH or sodium ethoxide
  • Temperature: Room temperature to 60°C
  • Duration: 12–24 hours

Spectral Confirmation:
IR spectra show characteristic conjugated carbonyl peaks (~1633 cm$$^{-1}$$), and NMR spectra confirm the trans configuration with olefinic proton signals around δ 7.53 and 7.92 ppm.

Synthesis of Pyrimidine Derivative via Cyclization

Reaction:
Chalcone 3 reacts with thiourea to form a pyrimidine-2-thiol derivative (compound 4), which is a crucial intermediate for further functionalization.

Procedure:

  • Chalcone 3 is refluxed with thiourea in ethanol or sodium ethoxide solution.
  • The reaction involves nucleophilic attack on the α,β-unsaturated carbonyl system, leading to cyclization and formation of the pyrimidine ring.

Reaction Scheme:

Chalcone (3) + Thiourea → Pyrimidine-2-thiol derivative (4)

Conditions:

  • Solvent: Ethanol or sodium ethoxide solution
  • Reflux temperature: 80–100°C
  • Duration: 16 hours

Spectral Data:
IR bands at ~1270 cm$$^{-1}$$ (C=S) and ~3433 cm$$^{-1}$$ (NH) confirm pyrimidine formation.

Functionalization to Introduce the Methyl and Ethyl Groups

Step 1: Alkylation or Methylation
To incorporate the methyl group at the 6-position of the pyridine ring, selective methylation strategies are employed:

  • Reagents: Methyl iodide (CH$$_3$$I) or dimethyl sulfate
  • Conditions:
    • Base: Potassium carbonate or sodium hydride
    • Solvent: Acetone or DMF
    • Temperature: Room temperature to 60°C

Step 2: Alkylation at the Nitrogen or Side Chain

  • The ethyl group attached to the nitrogen can be introduced via nucleophilic substitution or reductive amination, depending on the intermediate's functional groups.

Alternative Approach:

  • Use of methylating agents on the amino group or pyridine nitrogen, followed by reduction or alkylation of the side chain.

Final Assembly of the Target Compound

Coupling:

  • The methylated pyrimidine derivative is coupled with a thiophen-2-yl ethyl fragment, which can be synthesized separately via Grignard or organolithium reactions.

Reaction:

  • Nucleophilic substitution or reductive amination to attach the thiophen-2-yl ethyl moiety to the pyridin-3-amine core.

Purification:

  • Recrystallization from ethanol or suitable solvents ensures high purity of the final compound.

Data Table: Summary of Key Reaction Conditions

Step Reaction Reagents Solvent Temperature Duration Key Spectral Features
1 Synthesis of pyridin-3-amine Nitration, reduction - - - IR (~3500 cm$$^{-1}$$), NMR (δ 8.5–9.0 ppm)
2 Claisen-Schmidt condensation 3-acetylpyridine + thiophene-2-carboxaldehyde Ethanol Room temp to 60°C 12–24 h IR (~1633 cm$$^{-1}$$), olefinic protons δ 7.53, 7.92
3 Cyclization with thiourea Chalcone + Thiourea Ethanol Reflux (~80–100°C) 16 h IR (~1270 cm$$^{-1}$$), NH (~3400 cm$$^{-1}$$)
4 Methylation CH$$_3$$I + Base Acetone/DMF 25–60°C 2–12 h NMR methyl signals (~δ 2.5 ppm)

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine involves its interaction with specific molecular targets. The thiophene and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Structural Analog 1: 6-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine

Key Differences :

  • Substituent : The thiophene moiety is linked via a methylene (-CH2-) group instead of an ethyl (-CH2CH2-) bridge.
  • Molecular Weight : 204.29 g/mol (vs. ~218.32 g/mol for the target compound, estimated based on the ethyl group addition) .

Structural Analog 2: N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine

Key Differences :

  • Pyridine Substitution : A chloro group replaces the methyl group at the 6-position of the pyridine ring.
  • Amine Group : The substituent is a methylamine (-CH2N(CH3)) rather than a thiophene-containing ethylamine.

Structural Analog 3: N-(6-Morpholinopyridin-3-yl)-5-nitro-4-(4-(trifluoromethyl)phenoxy)pyrimidin-2-amine

Key Differences :

  • Pyridine Substitution: A morpholino group replaces the methyl group at the 6-position.
  • Additional Functional Groups: A nitro group and trifluoromethylphenoxy-pyrimidine moiety are present.
  • Biological Relevance: The morpholino group enhances solubility, while the nitro and trifluoromethyl groups may improve metabolic stability and target selectivity in drug design .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine C12H14N2S ~218.32 6-methylpyridine, 1-(thiophen-2-yl)ethyl Likely moderate lipophilicity, hydrogen-bonding capability
6-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine C11H12N2S 204.29 6-methylpyridine, thiophen-2-ylmethyl Reduced steric bulk vs. ethyl analog
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine C7H9ClN2 156.61 6-chloropyridine, methylaminomethyl Higher electronegativity, lower solubility
N-(6-Morpholinopyridin-3-yl)-5-nitro-4-(4-(trifluoromethyl)phenoxy)pyrimidin-2-amine C20H17F3N6O4 486.39 Morpholino, nitro, trifluoromethylphenoxy Enhanced solubility, metabolic stability

Research Findings and Implications

Hydrogen Bonding and Crystal Packing

  • The ethyl-thiophene substituent in the target compound may sterically hinder such interactions, reducing crystallinity but improving solubility.

Electronic Effects of Substituents

  • Thiophene vs. Morpholino: The electron-rich thiophene ring in the target compound may facilitate π-stacking interactions, whereas the morpholino group in Analog 3 enhances polarity and water solubility .
  • Chloro vs.

Biological Activity

6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine is a heterocyclic compound characterized by a unique combination of a pyridine ring and a thiophene moiety. This structural complexity suggests potential for diverse biological activities, including antimicrobial and anticancer properties. The compound's molecular formula is C12H14N2SC_{12}H_{14}N_{2}S with a molecular weight of approximately 218.32 g/mol.

Structural Characteristics

The compound features a methyl group attached to the pyridine ring and an amine group linked to the thiophene ring. This dual-ring structure may enhance its electronic properties and interactions with biological targets, making it a candidate for further pharmacological exploration.

Property Value
Molecular FormulaC₁₂H₁₄N₂S
Molecular Weight218.32 g/mol
IUPAC NameThis compound
Canonical SMILESCC1=C(C=NC=C1)NC(C)C2=CC=CS2

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Its effectiveness against various pathogens has been assessed through minimum inhibitory concentration (MIC) tests.

Pathogen MIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Candida albicans0.30

The compound demonstrated bactericidal effects, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Properties

Research has shown that the compound may also possess anticancer properties. It is believed to interact with specific cellular targets, potentially inhibiting cancer cell proliferation.

A study evaluating the compound's effects on human cancer cell lines indicated that it could induce apoptosis in cancer cells, although the precise mechanisms remain to be fully elucidated.

The biological activity of this compound is hypothesized to involve modulation of enzyme activity or receptor function. The thiophene and pyridine moieties may facilitate interactions with biological targets, influencing various signaling pathways.

Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell growth.
  • Receptor Modulation : It might interact with specific receptors, altering cellular responses.

Case Studies

Several case studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Activity : A comparative study highlighted the effectiveness of thiophene derivatives against resistant strains of bacteria, suggesting that modifications in structure can enhance bioactivity.
  • Cancer Research : Investigations into pyridine derivatives have revealed their potential in targeting cancer cell pathways, which may parallel the mechanisms exhibited by this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Utilize palladium/copper-catalyzed cross-coupling reactions for introducing the thiophene and pyridine moieties. For example, details a protocol for synthesizing thiophene-pyridine hybrids via Suzuki-Miyaura coupling or nucleophilic substitution under inert atmospheres.
  • Reaction optimization : Adjust temperature (e.g., 80–100°C), solvent (DMF or toluene), and catalyst loading (5–10 mol%) to enhance yield and purity. highlights the use of CuI and Cs₂CO₃ in heteroaryl alkyne coupling, which can be adapted for this compound .
  • Table 1 : Example reaction conditions from analogs:
StepReagents/CatalystsSolventTemperatureYield
1Pd(OAc)₂, XPhosDMF100°C65%
2CuI, Cs₂CO₃Toluene80°C72%

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the structure. emphasizes SHELX’s robustness in handling small-molecule crystallography, even with twinned data .
  • Sample preparation : Grow single crystals via slow evaporation in a solvent mixture (e.g., dichloromethane/hexane).

Q. What analytical techniques are suitable for assessing purity and identifying impurities?

  • Methodology :

  • HPLC-MS : Detect impurities at trace levels (e.g., <0.1%) using a C18 column and acetonitrile/water gradient () .
  • ¹H/¹³C NMR : Compare spectral data to known analogs (e.g., thiophene protons at δ 6.8–7.2 ppm; pyridine signals at δ 8.0–8.5 ppm). provides NMR benchmarks for structurally related compounds .

Advanced Research Questions

Q. How can researchers design kinase inhibition assays to evaluate this compound’s biological activity?

  • Methodology :

  • Kinase profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values against kinases like EGFR or VEGFR2. suggests thiophene-pyridine hybrids inhibit proliferation pathways via kinase binding .
  • Structural analogs : Compare activity to 6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine (), which shows reduced kinase activity at 10 nM concentrations .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodology :

  • Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%).
  • SAR analysis : Modify substituents (e.g., bromine at C6/C8 in vs. methyl groups) to correlate structure with activity .
  • Meta-analysis : Aggregate data from biochemical (e.g., kinase assays) and cellular (e.g., apoptosis) studies to identify consensus targets.

Q. What computational strategies predict binding modes and electronic properties of this compound?

  • Methodology :

  • Docking studies : Use AutoDock Vina with protein structures (e.g., PDB ID: 1M17) to simulate ligand-receptor interactions. ’s heteroaryl coupling motifs inform docking poses .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution. ’s SMILES and InChI data enable accurate modeling .

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